![molecular formula C16H11ClN2O4 B2514167 3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 338753-94-9](/img/structure/B2514167.png)
3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran ring, a nitroethenyl group, and a chlorophenylamino moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The presence of the nitroethenyl group suggests possible interactions with biological targets involved in oxidative stress or inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of novel polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves a multi-step process:
-
Formation of the Benzofuran Ring: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran core. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
-
Introduction of the Nitroethenyl Group: : The nitroethenyl group can be introduced via a nitration reaction followed by a condensation reaction. For example, the nitration of an appropriate benzofuran derivative can be followed by a Knoevenagel condensation with nitromethane.
-
Attachment of the Chlorophenylamino Group: : The final step involves the introduction of the chlorophenylamino group. This can be achieved through a nucleophilic substitution reaction where a chlorophenylamine reacts with the nitroethenyl-benzofuran intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroethenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenylamino group.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through its nitroethenyl and chlorophenylamino groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(E)-2-[(4-bromophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one: Similar structure but with a bromine atom instead of chlorine.
3-[(E)-2-[(4-methylphenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one: Similar structure but with a methyl group instead of chlorine.
3-[(E)-2-[(4-fluorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-[(E)-2-(4-chloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-5-7-11(8-6-10)18-9-14(19(21)22)15-12-3-1-2-4-13(12)16(20)23-15/h1-9,15,18H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIOHVSQOWRJSB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
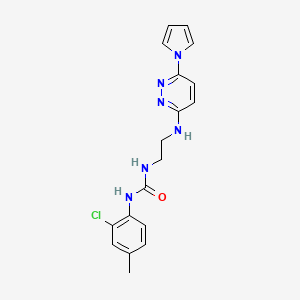
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
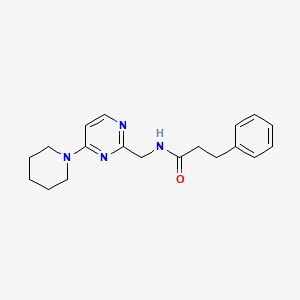
![N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2514089.png)
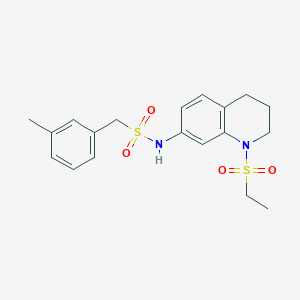
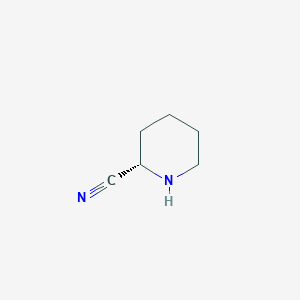
![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)
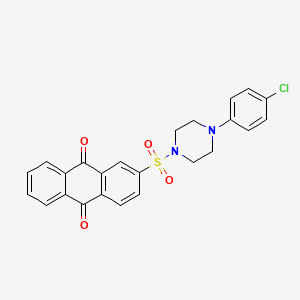
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)
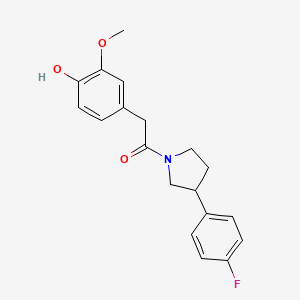
![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)
![N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2514107.png)
